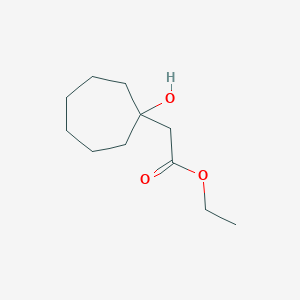
Ethyl 2-(1-hydroxycycloheptyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles.
Major Products
Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.
Reduction: 1-Hydroxycycloheptylmethanol.
Substitution: Various substituted cycloheptyl derivatives.
科学研究应用
Ethyl 2-(1-hydroxycycloheptyl)acetate is used in several scientific research fields:
作用机制
The mechanism of action of ethyl 2-(1-hydroxycycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 1-hydroxycycloheptanecarboxylic acid, which may interact with enzymes or receptors in biological systems . The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but with a six-membered cyclohexyl ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar structure but with a five-membered cyclopentyl ring.
Uniqueness
Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .
属性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
ethyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |
InChI 键 |
QZXDPJNZSJYJEC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
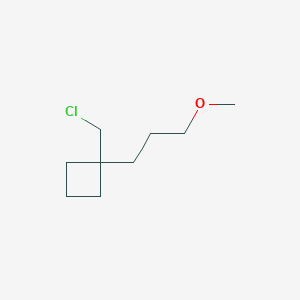
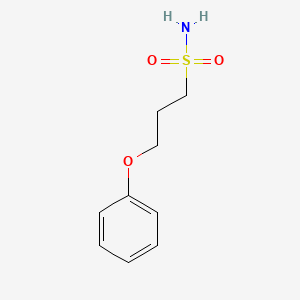
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)
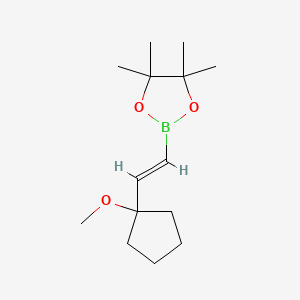
![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)

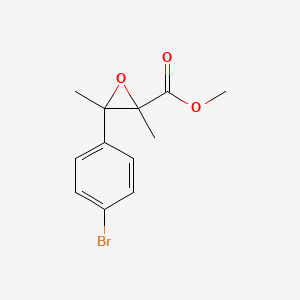
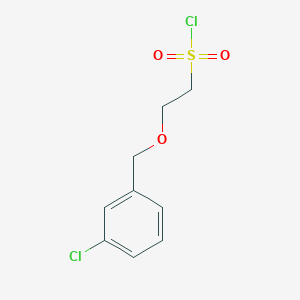
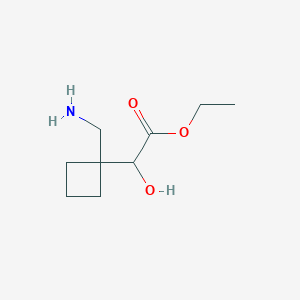

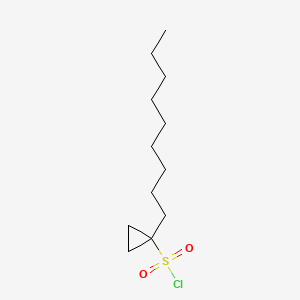
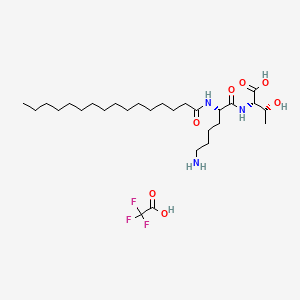
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
